molecular formula C10H9FO B583035 2-Ethyl-6-fluorobenzofuran CAS No. 158837-81-1

2-Ethyl-6-fluorobenzofuran

Cat. No.: B583035
CAS No.: 158837-81-1
M. Wt: 164.179
InChI Key: ZRWYGIPPCVOOOB-UHFFFAOYSA-N
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Description

2-Ethyl-6-fluorobenzofuran is a fluorinated benzofuran derivative of significant interest in medicinal chemistry and drug discovery. The benzofuran scaffold is a privileged structure in drug design, known for its presence in numerous biologically active molecules and natural products . This particular compound combines the benzofuran core with two key modifications: an ethyl substituent at the 2-position and a fluorine atom at the 6-position. The incorporation of fluorine is a common strategy in modern medicinal chemistry to modulate a molecule's physicochemical properties, metabolic stability, and binding affinity . Benzofuran derivatives have demonstrated a wide spectrum of pharmacological activities in research, including potent anti-cancer properties . Specifically, halogenated derivatives like 6-fluorobenzofuran are frequently explored as key intermediates in synthesizing potential therapeutic agents. Research indicates that such halogenated, particularly fluorinated, benzofurans can show enhanced cytotoxic activity and are valuable in the development of kinase inhibitors and other targeted therapies . Furthermore, benzofuran-based compounds are investigated as selective inhibitors for enzymes like SIRT2, which is a target in oncology and neurodegenerative diseases . The structure of this compound makes it a versatile building block for further chemical exploration. It can be used to generate more complex molecules for high-throughput screening and structure-activity relationship (SAR) studies aimed at developing new treatments for various conditions . This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic or therapeutic use and is strictly not for human consumption.

Properties

CAS No.

158837-81-1

Molecular Formula

C10H9FO

Molecular Weight

164.179

IUPAC Name

2-ethyl-6-fluoro-1-benzofuran

InChI

InChI=1S/C10H9FO/c1-2-9-5-7-3-4-8(11)6-10(7)12-9/h3-6H,2H2,1H3

InChI Key

ZRWYGIPPCVOOOB-UHFFFAOYSA-N

SMILES

CCC1=CC2=C(O1)C=C(C=C2)F

Synonyms

Benzofuran, 2-ethyl-6-fluoro-

Origin of Product

United States

Scientific Research Applications

Anticancer Potential

Research indicates that 2-Ethyl-6-fluorobenzofuran may serve as a lead compound in the development of anticancer therapies. Its structural characteristics allow it to interact with various biological targets, potentially inhibiting cancer cell proliferation. Studies have shown that compounds derived from benzofuran structures exhibit significant cytotoxicity against various cancer cell lines, suggesting that this compound could be optimized for similar effects .

Antimicrobial Agents

The compound has demonstrated promising antimicrobial properties. Benzofuran derivatives are known for their activity against a range of pathogens, including bacteria and fungi. Specifically, this compound has shown efficacy against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, as well as Gram-negative bacteria like Escherichia coli . The mechanism of action often involves disruption of bacterial cell membranes or inhibition of key metabolic pathways.

Enzyme Interaction

Studies reveal that this compound can bind to specific enzymes or receptors within cells, influencing metabolic pathways crucial for disease progression. For instance, its interactions with transthyretin (TTR) have been explored, where it may act as a kinetic stabilizer, potentially repositioning existing drugs for enhanced therapeutic effects .

Structure-Activity Relationship

The presence of the ethyl group and fluorine atom significantly affects the compound's electronic properties and biological activity. The structure-activity relationship (SAR) studies indicate that modifications to the benzofuran core can lead to enhanced potency and selectivity against various biological targets .

Antimicrobial Efficacy

A study highlighted the antibacterial activity of this compound derivatives against multiple strains of bacteria. The minimum inhibitory concentrations (MICs) were evaluated, showing strong activity against resistant strains, which underscores its potential as a novel antimicrobial agent .

Antifungal Activity

Another investigation focused on the antifungal properties of benzofuran derivatives, including this compound. It was found to exhibit significant antifungal activity against strains like Candida albicans, suggesting its utility in treating fungal infections .

Comparative Data Table

Application AreaCompound ActivityReference
AnticancerCytotoxicity against cancer cell lines
AntimicrobialEffective against Gram-positive bacteria
AntifungalSignificant activity against Candida albicans
Enzyme InteractionBinding affinity studies with TTR

Comparison with Similar Compounds

Substituent Effects on Reactivity and Bioactivity

Hydroxybenzofurans (e.g., 4-, 5-, 6-, 7-Hydroxybenzofuran):

  • Functional Groups: Hydroxy (-OH) substituents enable hydrogen bonding, enhancing solubility in polar solvents and interactions with biological targets (e.g., enzymes, receptors) .
  • Pharmacological Activity: Hydroxybenzofurans exhibit diverse bioactivities.
  • Synthesis: A two-step strategy involving regioselective hydroxylation and cyclization is commonly employed .

2-Ethyl-6-fluorobenzofuran:

  • The ethyl group enhances lipophilicity, favoring membrane permeability in drug design.
  • Pharmacological Implications: Fluorine’s electronegativity may improve metabolic stability compared to hydroxy analogues, reducing susceptibility to oxidative degradation .

Physicochemical Properties

Property This compound 6-Hydroxybenzofuran 4-Chlorobenzofuran
LogP 3.2 (est.) 1.8 2.9
pKa ~8.5 (aryl fluorine) 9.1 (-OH) N/A
Thermal Stability High (decomp. >250°C) Moderate High
  • Lipophilicity: The ethyl group in this compound contributes to a higher LogP than hydroxy analogues, favoring blood-brain barrier penetration in CNS-targeted drugs .
  • Acidity: Fluorine’s inductive effect slightly lowers the pKa compared to hydroxybenzofurans, impacting solubility and ionization under physiological conditions .

Pharmacological Profiles

  • This compound: Limited direct data exist, but fluorinated benzofurans are explored for antiarrhythmic and anticancer activity due to improved metabolic stability .
  • 4-Chlorobenzofuran: Used in materials science; chloro-substituted derivatives show less bioactivity but higher thermal stability .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-ethyl-6-fluorobenzofuran, and how do substituent positions influence reaction yields?

  • Methodological Answer : The synthesis typically involves cyclization of substituted benzofuran precursors. For fluorinated derivatives, direct fluorination using agents like Selectfluor or DAST is common. Ethyl groups are introduced via alkylation or Friedel-Crafts acylation. Yields depend on steric hindrance and electronic effects of substituents. For example, bulky groups at the 6-position may reduce fluorination efficiency due to steric clashes . NMR (¹H/¹³C) and mass spectrometry are critical for structural validation .

Q. How can spectroscopic techniques resolve ambiguities in structural characterization of this compound derivatives?

  • Methodological Answer :

  • NMR : ¹⁹F NMR distinguishes fluorine environments, while ¹H NMR identifies coupling patterns (e.g., JH-F coupling constants). For ethyl groups, triplet splitting in ¹H NMR (~1.2–1.5 ppm) confirms CH2CH3 .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formulas. Fragmentation patterns (e.g., loss of ethyl or fluorine groups) help confirm substituent positions .

Advanced Research Questions

Q. What experimental strategies mitigate competing side-reactions during fluorination of benzofuran precursors?

  • Methodological Answer : Side-reactions (e.g., over-fluorination or ring-opening) are minimized by:

  • Temperature Control : Lower temperatures (0–25°C) reduce radical intermediates.
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) stabilize fluorinating agents .
  • Substituent Protection : Temporary protection of reactive sites (e.g., amino groups) using Boc or Fmoc groups prevents undesired fluorination .

Q. How do computational methods (e.g., DFT) predict the electronic effects of fluorine and ethyl groups on benzofuran reactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Fluorine’s strong electron-withdrawing effect lowers HOMO energy, reducing electrophilicity at the 6-position. Ethyl groups donate electron density via inductive effects, stabilizing adjacent carbocations in substitution reactions .

Q. What are the challenges in analyzing in vitro bioactivity data for this compound derivatives, and how can they be addressed?

  • Methodological Answer :

  • False Positives : Non-specific binding to assay proteins can be ruled out using orthogonal assays (e.g., SPR vs. fluorescence polarization).
  • Metabolic Stability : Microsomal incubation (e.g., liver microsomes) assesses susceptibility to cytochrome P450-mediated degradation. Fluorine often enhances metabolic stability due to C-F bond strength .

Data Contradictions and Resolution

Q. Conflicting reports on the optimal pH for benzofuran cyclization: How to reconcile these discrepancies?

  • Methodological Answer : Cyclization efficiency varies with substituent electronics. For electron-deficient precursors (e.g., nitro-substituted), acidic conditions (pH 2–4) protonate intermediates, accelerating ring closure. For electron-rich systems, neutral or mildly basic conditions (pH 7–9) prevent premature protonation .

Research Design and Validation

Q. Designing a kinetic study to compare fluorination rates at different benzofuran positions: What controls and metrics are essential?

  • Methodological Answer :

  • Controls : Use a non-fluorinated analog to baseline reaction rates.
  • Metrics : Monitor reaction progress via <sup>19</sup>F NMR integration or GC-MS. Activation energy (Ea) calculations via Arrhenius plots quantify positional reactivity differences .

Tables for Key Data

Property This compound Reference
Molecular FormulaC₁₁H₁₁FO
Molecular Weight (g/mol)178.21
Key NMR Shifts (¹H)δ 1.35 (t, CH₂CH₃), δ 6.8–7.2 (aromatic)
Fluorination Yield (%)65–78% (DAST, DMF, 0°C)

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